molecular formula C19H15BrN2O4 B5076615 ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Cat. No.: B5076615
M. Wt: 415.2 g/mol
InChI Key: IMQCSEYDCJTRHM-WJDWOHSUSA-N
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Description

Ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a dioxopyrazolidinyl moiety, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol, and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.

    Substitution: The bromophenyl group in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group and dioxopyrazolidinyl moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-bromobenzoate: Shares the bromophenyl group but lacks the dioxopyrazolidinyl moiety, resulting in different chemical properties and applications.

    Methyl 4-(4-bromophenyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its reactivity and use in synthesis.

    4-Bromobenzaldehyde: A precursor in the synthesis of the target compound, with distinct reactivity due to the presence of an aldehyde group.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.

Properties

IUPAC Name

ethyl 4-[(4Z)-4-[(4-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c1-2-26-19(25)13-5-9-15(10-6-13)22-18(24)16(17(23)21-22)11-12-3-7-14(20)8-4-12/h3-11H,2H2,1H3,(H,21,23)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQCSEYDCJTRHM-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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